3-Nitropropan-1-amine hydrochloride
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Overview
Description
3-Nitropropan-1-amine hydrochloride: is an organic compound with the molecular formula C3H9ClN2O2 It is a derivative of 3-nitropropan-1-amine, where the amine group is protonated and paired with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropropan-1-amine hydrochloride typically involves the nitration of propan-1-amine. The process can be summarized as follows:
Nitration: Propan-1-amine is treated with a nitrating agent, such as nitric acid, to introduce the nitro group, forming 3-nitropropan-1-amine.
Hydrochloride Formation: The resulting 3-nitropropan-1-amine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Nitropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 3-Aminopropan-1-amine hydrochloride.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Nitropropan-1-amine hydrochloride is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the effects of nitro compounds on cellular processes. It can be used to investigate the mechanisms of nitro group reduction and its impact on cellular metabolism.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its reactivity makes it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 3-nitropropan-1-amine hydrochloride involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme activity and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound.
Comparison with Similar Compounds
3-Nitropropan-1-amine: The parent compound without the hydrochloride group.
3-Aminopropan-1-amine hydrochloride: The reduced form of 3-nitropropan-1-amine hydrochloride.
3-Nitropropan-2-amine hydrochloride: A structural isomer with the nitro group on the second carbon.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its nitro group provides reactivity for reduction and substitution reactions, while the hydrochloride group enhances its solubility in water. This combination of properties makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-nitropropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-2-1-3-5(6)7;/h1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTWZKQZDKWUBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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